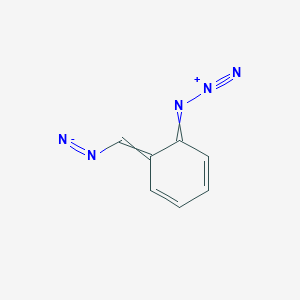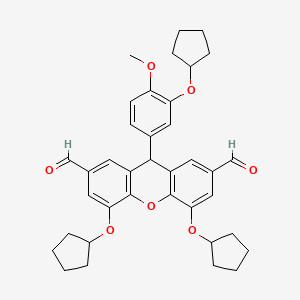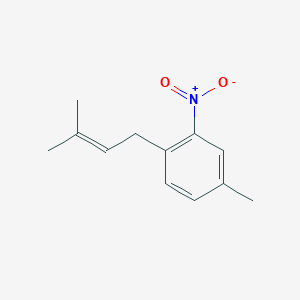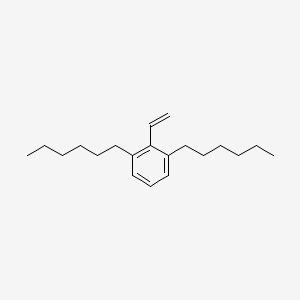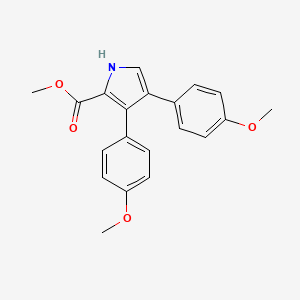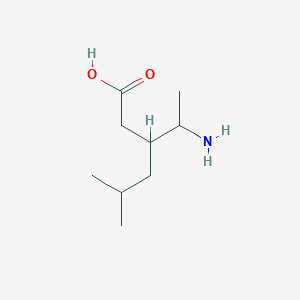
Hexanoic acid, 3-(1-aminoethyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the carbon chain of hexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can be achieved through several methods. One common approach involves the reaction of hexanoic acid with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, amidation, or reductive amination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- may involve large-scale chemical processes. These processes often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and modulate biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions and physiological responses .
Comparaison Avec Des Composés Similaires
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can be compared with other similar compounds, such as:
3-(1-Aminoethyl)Nonanedioic Acid: This compound shares a similar structure but has a longer carbon chain.
Aminocaproic Acid:
tert-Butyloxycarbonyl-protected Amino Acids: These compounds are used in peptide synthesis and have protective groups to prevent unwanted reactions.
The uniqueness of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
219136-10-4 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-(1-aminoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)4-8(7(3)10)5-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12) |
Clé InChI |
IRQCKMBXGOKUDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


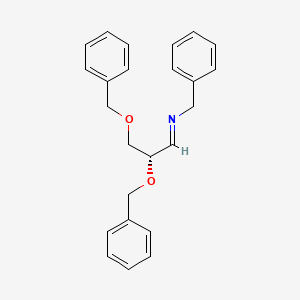

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
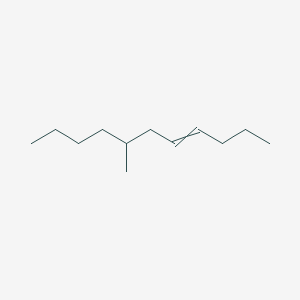
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)


